N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFGVKZMIFTQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves the reaction of 2-morpholinopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-morpholinopyrimidine by reacting morpholine with 2-chloropyrimidine in the presence of a base.
Step 2: Reaction of 2-morpholinopyrimidine with benzoyl chloride in the presence of triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholinopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
N-((2-morpholinopyrimidin-4-yl)methyl)benzamide has been identified as an effective inhibitor of key enzymes involved in inflammatory processes, notably nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes play critical roles in the inflammatory response, and their inhibition can lead to reduced inflammation, making this compound a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound forms significant hydrophobic interactions with the active sites of iNOS and COX-2. This interaction profile enhances its inhibitory effects on these enzymes, supporting its potential utility in therapeutic applications aimed at modulating inflammatory responses .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for structural modifications. These modifications can enhance its biological activity and selectivity. For instance, derivatives of this compound have been synthesized to evaluate their anti-inflammatory activity, with some showing promising results in inhibiting the production of nitric oxide at non-cytotoxic concentrations .
Table 1: Synthesis Pathways and Modifications
| Compound Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| V4 | Multicomponent reaction | Inhibits iNOS and COX-2 |
| V8 | Multicomponent reaction | Reduces inflammatory markers |
Clinical Applications
This compound is being explored for its therapeutic applications in clinical settings. A morpholinopyrimidine-based candidate drug, STA5326, is currently undergoing phase 2 clinical trials for conditions such as rheumatoid arthritis and Crohn's disease. This highlights the compound's potential for real-world therapeutic use .
Research Findings
Recent studies have highlighted the compound's ability to inhibit inflammatory responses effectively. For instance, experiments conducted on macrophage cells stimulated by lipopolysaccharides (LPS) demonstrated that this compound significantly reduced the expression of iNOS and COX-2 proteins .
Case Study: In Vitro Evaluation
In vitro evaluations have shown that compounds derived from this compound exhibit significant anti-inflammatory effects without cytotoxicity. The findings suggest a viable pathway for developing new anti-inflammatory agents based on this compound's structure .
Mechanism of Action
The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Differences
EPZ011989
- Structural Divergence: Replaces the morpholinopyrimidine with a dimethylpyridinyl group and introduces a morpholinopropynyl side chain.
- Functional Impact : Exhibits potent EZH2 inhibition (IC₅₀ <100 nM) due to optimized interactions with the enzyme’s catalytic pocket .
Mocetinostat
- Structural Divergence: Incorporates a pyridin-3-yl-pyrimidinylamino group instead of morpholinopyrimidine.
- Functional Impact: Targets HDAC isoforms with nanomolar potency, leveraging the pyridinylpyrimidine motif for chromatin remodeling applications .
Flecainide Impurity
- Structural Divergence : Features trifluoroethoxy and piperidinylmethyl groups, deviating from the pyrimidine core.
- Functional Impact : Highlights the importance of synthetic route optimization to avoid carryover impurities in drug manufacturing .
Compound
- Functional Impact: Demonstrates how minor substituent changes influence physicochemical properties and target engagement .
Discussion of Structure-Activity Relationships (SAR)
- Morpholine vs. Piperazine : Morpholine rings enhance solubility and hydrogen-bonding capacity, whereas piperazine groups (e.g., in compound) may improve blood-brain barrier penetration .
- Pyrimidine Substitutions: The 2-morpholinopyrimidine group in the target compound likely mimics ATP-binding motifs in kinases, contrasting with EPZ011989’s EZH2-focused design .
- Benzamide Positioning: The benzamide’s orientation influences target selectivity; Mocetinostat’s HDAC inhibition relies on precise spatial alignment of the pyridinylpyrimidine and benzamide groups .
Biological Activity
N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article synthesizes diverse research findings, highlighting the biological activities, mechanisms of action, and implications for future drug development.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of morpholinopyrimidine derivatives with benzoyl chloride or related benzamide precursors. The compound's structure features a morpholinopyrimidine moiety linked to a benzamide, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of morpholinopyrimidine exhibit significant anti-inflammatory properties. For instance, studies have shown that certain morpholinopyrimidine derivatives can inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both pivotal in the inflammatory response .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| V4 | 5.6 | Inhibits iNOS and COX-2 expression |
| V8 | 4.3 | Reduces NO production |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Compounds with similar structures have demonstrated promising results against various cancer cell lines. For example, studies show that certain derivatives can induce cytotoxic effects in lung cancer cell lines, suggesting potential as novel anticancer agents .
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | A549 | 6.75 | High |
| Compound B | HCC827 | 5.13 | Moderate |
| Compound C | NCI-H358 | 4.01 | High |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound acts by inhibiting key enzymes involved in inflammation and tumor progression, such as iNOS and COX-2.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, interfering with transcriptional processes critical for cancer cell survival .
- Receptor Modulation : The structural features allow interaction with various receptors involved in inflammatory signaling pathways, enhancing its therapeutic potential.
Case Studies
Recent studies have highlighted specific case evaluations of this compound:
- In Vivo Studies : Animal models treated with morpholinopyrimidine derivatives showed reduced inflammation markers and tumor growth inhibition, supporting their potential for clinical applications.
- Comparative Analysis : Comparative studies between this compound and other known anti-inflammatory agents indicated superior efficacy in reducing inflammatory responses at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
